2(1H)-Pyrazinone, 5-chloro-3-methyl-6-phenyl-1-(phenylmethyl)-
Description
The compound 2(1H)-Pyrazinone, 5-chloro-3-methyl-6-phenyl-1-(phenylmethyl)- is a heterocyclic molecule featuring a 2(1H)-pyrazinone core substituted at positions 3, 5, and 6 with methyl, chloro, and phenyl groups, respectively. The N-1 position is further modified with a benzyl (phenylmethyl) substituent (Figure 1). Its molecular formula is C₁₈H₁₅ClN₂O, with a molecular weight of 298.78 g/mol.
Properties
CAS No. |
173199-87-6 |
|---|---|
Molecular Formula |
C18H15ClN2O |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2-one |
InChI |
InChI=1S/C18H15ClN2O/c1-13-18(22)21(12-14-8-4-2-5-9-14)16(17(19)20-13)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
InChI Key |
YTGWEQCEZHXNQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyrazine with suitable carbonyl compounds.
Substitution Reactions: The introduction of the benzyl, chloro, methyl, and phenyl groups can be achieved through various substitution reactions. For example, benzylation can be performed using benzyl halides in the presence of a base, while chlorination can be achieved using chlorinating agents like thionyl chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production typically emphasizes the use of cost-effective reagents, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
Biological Activities
- Antimicrobial Properties :
- Anticancer Activity :
- Anti-inflammatory Effects :
Synthetic Methodologies
The synthesis of 2(1H)-Pyrazinone, 5-chloro-3-methyl-6-phenyl-1-(phenylmethyl) typically involves several key steps:
- Cyclocondensation Reactions : The initial formation often occurs through cyclocondensation reactions involving appropriate hydrazine derivatives and carbonyl compounds.
- Chlorination Reactions : The introduction of chlorine at specific positions can be achieved through electrophilic aromatic substitution methods, enhancing the compound's biological activity.
These synthetic pathways are crucial for producing analogs with optimized properties for specific applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazinone derivatives against Staphylococcus aureus and Escherichia coli. Results showed that modifications at the phenyl group significantly enhanced activity, suggesting that 2(1H)-Pyrazinone could be further optimized for antibiotic development .
Case Study 2: Anticancer Potential
In vitro studies conducted on human cancer cell lines demonstrated that certain pyrazinone derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer properties. The study highlighted the importance of structural modifications in enhancing efficacy against specific cancer types .
Mechanism of Action
The mechanism of action of 1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors on the cell surface or within the cell, triggering signaling pathways that result in physiological responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Key Structural Features:
- Core Structure: The 2(1H)-pyrazinone ring system, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, and a ketone group at position 2.
- Substituents :
- C-3 : Methyl group (electron-donating, sterically compact).
- C-5 : Chloro group (electron-withdrawing, enhances electrophilicity).
- C-6 : Phenyl group (aromatic, π-conjugation).
- N-1 : Benzyl group (enhances lipophilicity and steric bulk).
Synthetic routes for analogous 2(1H)-pyrazinones often involve palladium-catalyzed cross-coupling reactions or base-mediated condensations of α-amino ketones with halogenated precursors . For instance, describes the synthesis of a related compound, 5-chloro-1-(4-methoxybenzyl)-2(1H)-pyrazinone, via Pd-catalyzed reduction of dichloropyrazinones, highlighting substituent-dependent stability .
Comparison with Similar Compounds
Below is a comparative analysis of 5-chloro-3-methyl-6-phenyl-1-(phenylmethyl)-2(1H)-pyrazinone with structurally related pyrazinones and heterocycles:
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Chloro vs. Bromo at C-5: The chloro substituent in the target compound (C-5) is less polarizable than bromo (as in 58b), leading to milder electrophilicity. This may reduce reactivity in cross-coupling reactions compared to brominated analogues .
Benzyl vs. Methoxybenzyl at N-1 :
Physicochemical Properties
- Lipophilicity: The target compound’s benzyl and phenyl groups enhance lipophilicity compared to simpler analogues like Hyalanone A (logP predicted to be ~3.5).
- Solubility: Predicted aqueous solubility is lower than compounds with polar substituents (e.g., hydroxyethyl in Hyalanone B) .
Biological Activity
2(1H)-Pyrazinone, 5-chloro-3-methyl-6-phenyl-1-(phenylmethyl)-, with CAS number 173199-87-6, is a compound belonging to the pyrazinone class, which is known for a wide range of biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
The molecular formula of 2(1H)-Pyrazinone, 5-chloro-3-methyl-6-phenyl-1-(phenylmethyl)- is with a molecular weight of 310.78 g/mol. The structure features a pyrazinone core with various substituents that contribute to its biological activity.
Pharmacological Activity
Research has shown that compounds within the pyrazole and pyrazinone classes exhibit a diverse range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have been noted for their effectiveness against various bacterial strains. For instance, studies have highlighted that modifications in the pyrazole nucleus can enhance antibacterial properties against pathogens such as E. coli and S. aureus .
- Anti-inflammatory Effects : Compounds similar to 2(1H)-Pyrazinone have been studied for their anti-inflammatory properties. For example, derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammation .
- Anticancer Potential : Some pyrazole derivatives demonstrate cytotoxic effects against cancer cell lines. Research indicates that specific modifications can lead to enhanced activity against various cancer types, making them potential candidates for drug development .
Study on Antimicrobial Activity
A study conducted by Argade et al. synthesized novel pyrazole derivatives and evaluated their antimicrobial properties against several bacterial strains. The results indicated that certain derivatives exhibited potent activity against E. coli and S. aureus, suggesting that the presence of specific functional groups in the pyrazole structure enhances antimicrobial efficacy .
Anti-inflammatory Activity Assessment
In another investigation, a series of pyrazole compounds were tested for their ability to inhibit COX enzymes. The compounds showed varying degrees of inhibition, with some exhibiting superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This highlights the potential of 2(1H)-Pyrazinone as an anti-inflammatory agent .
Cytotoxicity Studies
A recent study explored the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The findings revealed that certain modifications in the structure significantly increased cytotoxicity against breast and colon cancer cells, positioning these compounds as promising candidates for further development in oncology .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2(1H)-Pyrazinone derivatives with chloro, methyl, and phenyl substituents?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Mannich reactions to introduce benzyl groups at N-1 (e.g., using 4-chloro-2-(1H-pyrazol-3-yl)phenol and N,N'-bis(methoxymethyl)diaza-18-crown-6 under basic conditions) .
- Regioselective halogenation at C-5 using POCl₃ or PCl₅ to install the chloro group .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.6 ppm for phenyl groups; chloro-induced deshielding at C-5) .
- X-ray crystallography (SHELXL refinement) to resolve bond lengths/angles, particularly for the pyrazinone core and benzyl group conformation .
- High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., [M+H]⁺ at m/z 355.0742) .
Q. What solvent systems are optimal for solubility studies of this lipophilic pyrazinone derivative?
- Methodological Answer : Due to the hydrophobic benzyl and phenyl groups, use DMSO or DMF for initial dissolution. For biological assays, optimize solubility with co-solvents like PEG-400 or Tween-80 in aqueous buffers (e.g., PBS at pH 7.4) .
Advanced Research Questions
Q. How do substituents at N-1 and C-6 influence biological activity in pyrazinone derivatives?
- Methodological Answer :
- N-1 benzylation enhances membrane permeability, as shown in fungicidal SAR studies (e.g., branched alkyl/aryl groups improve bioavailability) .
- C-6 phenyl groups contribute to π-π stacking with target proteins (e.g., tubulin binding in anticancer assays). Replace with electron-deficient aryl rings (e.g., 2,4-dichlorophenyl) to modulate potency .
- Advanced SAR tools : Molecular docking (MOE software) to predict interactions with fungal CYP51 or human tubulin .
Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?
- Methodological Answer :
- Twinned crystals : Common due to flexible benzyl groups. Use SHELXL TWIN commands with HKLF5 data format for refinement .
- Disorder modeling : Apply PART and SUMP restraints for overlapping phenyl rings. Validate with R₁ < 5% and wR₂ < 12% .
- Deposition : Submit final CIF files to the Cambridge Structural Database (CSD) for peer validation .
Q. How can conflicting bioactivity data in literature be reconciled for this compound?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., IC₅₀ variations in antifungal studies may stem from differing fungal strains or incubation times) .
- Dose-response curves : Re-evaluate using standardized protocols (e.g., CLSI guidelines for antifungal testing) .
- Counter-screening : Test against off-target proteins (e.g., cytochrome P450s) to rule out false positives .
Q. What computational strategies predict metabolic stability of this compound?
- Methodological Answer :
- In silico metabolism : Use SwissADME to identify labile sites (e.g., N-debenzylation via CYP3A4).
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl and C-N bonds to assess hydrolytic stability .
- MD simulations : Simulate liver microsome models to estimate half-life (e.g., >2 hrs suggests suitability for in vivo studies) .
Q. How does thermal stability impact formulation strategies for this compound?
- Methodological Answer :
- TGA/DSC : Monitor decomposition above 200°C (common for aryl-substituted pyrazinones).
- Lyophilization : For heat-sensitive formulations, use cryoprotectants (e.g., trehalose) in freeze-dried powders .
Q. What strategies mitigate regioselectivity issues during C-3 methylation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
